molecular formula C10H16N2S B13621868 1-(Thiophen-3-ylmethyl)-1,4-diazepane

1-(Thiophen-3-ylmethyl)-1,4-diazepane

Cat. No.: B13621868
M. Wt: 196.31 g/mol
InChI Key: ASRHMRQOZWMJGW-UHFFFAOYSA-N
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Description

1-(Thiophen-3-ylmethyl)-1,4-diazepane is a heterocyclic compound that features a diazepane ring substituted with a thiophen-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiophen-3-ylmethyl)-1,4-diazepane typically involves the reaction of thiophen-3-ylmethyl halides with 1,4-diazepane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-3-ylmethyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the diazepane ring or the thiophene substituent.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring or the diazepane nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced diazepane derivatives or thiophene hydrogenation products.

    Substitution: Various substituted thiophene or diazepane derivatives.

Scientific Research Applications

1-(Thiophen-3-ylmethyl)-1,4-diazepane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(Thiophen-3-ylmethyl)-1,4-diazepane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions, while the diazepane ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxylic acid or thiophene-3-carboxaldehyde.

    Diazepane derivatives: Compounds like 1,4-diazepane-2,5-dione or 1,4-diazepane-3,6-dione.

Uniqueness

1-(Thiophen-3-ylmethyl)-1,4-diazepane is unique due to the combination of the thiophene ring and the diazepane ring, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C10H16N2S

Molecular Weight

196.31 g/mol

IUPAC Name

1-(thiophen-3-ylmethyl)-1,4-diazepane

InChI

InChI=1S/C10H16N2S/c1-3-11-4-6-12(5-1)8-10-2-7-13-9-10/h2,7,9,11H,1,3-6,8H2

InChI Key

ASRHMRQOZWMJGW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)CC2=CSC=C2

Origin of Product

United States

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